

A Comparative Spectroscopic Analysis of 4,5,9,10-Tetrahydropyrene

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Compound of Interest

Compound Name: 4,5,9,10-Tetrahydropyrene

Cat. No.: B1329359

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This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) data for **4,5,9,10-tetrahydropyrene** against two key alternatives: its fully aromatic parent compound, pyrene, and its oxidized derivative, pyrene-4,5-dione. This analysis is intended for researchers and scientists in the fields of analytical chemistry and drug development to aid in compound identification, purity assessment, and the understanding of structure-property relationships through spectroscopic techniques.

Quantitative Data Comparison

The structural differences between **4,5,9,10-tetrahydropyrene**, pyrene, and pyrene-4,5-dione give rise to distinct spectroscopic fingerprints. The addition of hydrogen to the pyrene core introduces aliphatic characteristics, while the presence of carbonyl groups in the dione derivative introduces strong, characteristic absorptions and fragmentation patterns.

Table 1: Comparative FT-IR Data

The FT-IR spectra reveal key differences in the vibrational modes of the C-H and C=O bonds. The presence of sp^3 -hybridized carbons in **4,5,9,10-tetrahydropyrene** results in characteristic aliphatic C-H stretching bands below 3000 cm^{-1} , which are absent in the fully aromatic pyrene.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	4,5,9,10-Tetrahydropyrene	Pyrene	Pyrene-4,5-dione
3100-3000	Aromatic C-H Stretch	Present	Present	Present
3000-2850	Aliphatic C-H Stretch	Present	Absent	Absent
1690-1660	Ketone C=O Stretch	Absent	Absent	Present (approx. 1666 cm ⁻¹)[1]
1600-1450	Aromatic C=C Stretch	Present	Present	Present
~710	Aromatic C-H Wagging	Present	Present[2]	Present

Table 2: Comparative Mass Spectrometry Data

Mass spectrometry data highlights differences in molecular weight and fragmentation pathways. The stable aromatic system of pyrene results in a very intense molecular ion peak. In contrast, **4,5,9,10-tetrahydropyrene** can undergo fragmentation involving its saturated rings, while pyrene-4,5-dione shows characteristic losses of carbonyl groups.

m/z (Mass-to-Charge Ratio)	Ion Description	4,5,9,10-Tetrahydropyrene	Pyrene	Pyrene-4,5-dione
232	[M] ^{+•}	Absent	Absent	Present
206	[M] ^{+•}	Present	Absent	Absent
204	[M-CO] ^{+•}	Absent	Absent	Present
202	[M] ^{+•}	Absent	Present[3][4]	Absent
178	[M-C ₂ H ₄] ^{+•}	Present	Present	Present
176	[M-2CO] ^{+•}	Absent	Absent	Present

Experimental Protocols

The following sections detail generalized protocols for obtaining the FT-IR and mass spectra for polycyclic aromatic hydrocarbons (PAHs).

Protocol for FT-IR Spectroscopy

This protocol is suitable for the analysis of solid PAH samples.

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FT-IR spectrometer, such as a Nicolet FTIR, is used for analysis.^[1]
- **Data Acquisition:**
 - A background spectrum of the empty sample chamber is collected to account for atmospheric CO₂ and H₂O.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The spectrum is recorded in the mid-infrared range of 4000-400 cm⁻¹.^[1]
 - A resolution of at least 4 cm⁻¹ is typically used.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed. The absorption peaks are correlated with specific vibrational modes of functional groups to elucidate the chemical structure.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

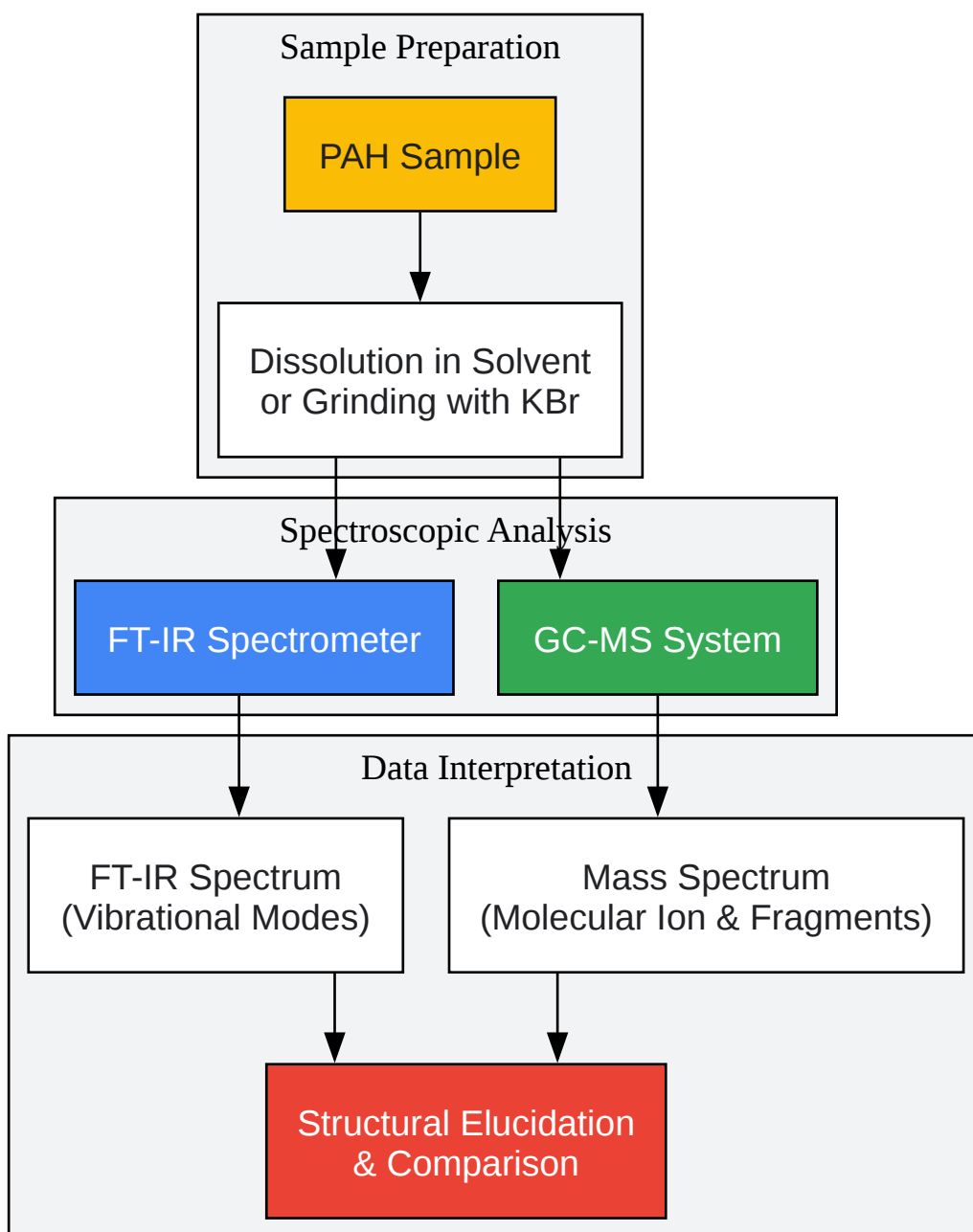
This protocol is standard for the analysis of volatile and semi-volatile organic compounds like PAHs.

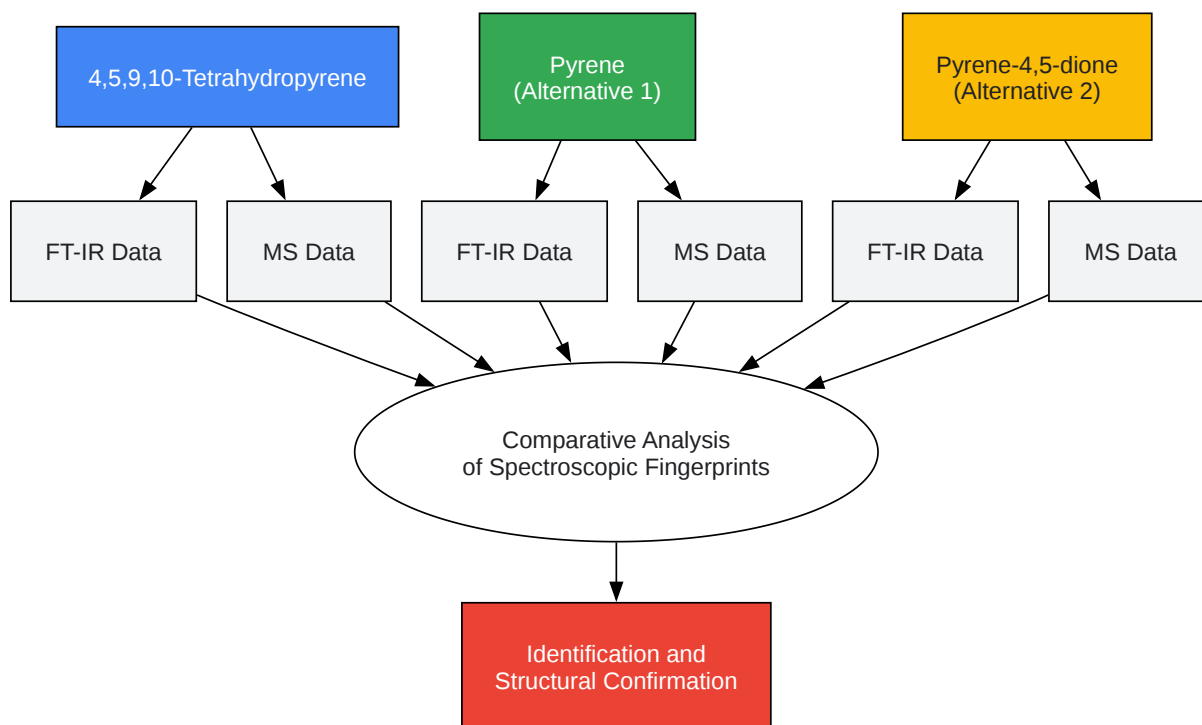
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent, such as dichloromethane or acetonitrile, to a concentration of approximately 1 µg/mL.^[3]

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is used.
- GC Conditions:
 - Injector: Splitless mode at 280°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A capillary column suitable for PAH analysis (e.g., a 30m x 0.25mm DB-5ms).
 - Oven Program: An initial temperature of 80°C is held for 2 minutes, then ramped to 310°C at a rate of 8°C/min and held for 10 minutes.[3]
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 280°C.
 - Mass Scan Range: m/z 50–500.[3]
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to that peak is analyzed to determine the molecular weight from the molecular ion ($M^{+\bullet}$) and to identify structural motifs from the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental and logical workflows for the comparative analysis.





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